Pharmacological mechanism of action for N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine
Pharmacological mechanism of action for N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine
The following technical guide details the pharmacological mechanism, chemical properties, and experimental applications of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine (CAS: 474006-03-6). This compound represents a specific scaffold within the N-aryl-N-sulfonyl amino acid class, widely investigated for its utility in enzyme inhibition—most notably targeting Aldose Reductase (AR) —and as a structural probe in medicinal chemistry for sweet taste receptor modulation and integrin antagonism .
Executive Technical Summary
N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine is a synthetic small molecule characterized by an alanine backbone N-substituted with a 4-ethoxyphenyl (phenetidine) moiety and a methylsulfonyl (mesyl) group.
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Primary Mechanism : Aldose Reductase Inhibition (ARI) . The compound acts as a competitive inhibitor of the aldo-keto reductase superfamily, specifically blocking the conversion of glucose to sorbitol in the polyol pathway. Its carboxylic acid tail and sulfonyl group mimic the substrate transition state, chelating the active site residues.
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Secondary Pharmacological Utility :
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Sweet Taste Receptor Antagonism : Structural homology to sweet taste inhibitors (e.g., lactisole derivatives) suggests activity at the T1R2/T1R3 transmembrane domains.
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Integrin VLA-4 Antagonism : The N-sulfonyl-amino acid motif is a privileged scaffold for blocking Leu-Asp-Val (LDV) binding sites on integrins.
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Chemical Classification : N-aryl-N-sulfonyl
-amino acid.
Molecular Mechanism of Action
Aldose Reductase Inhibition (The Polyol Pathway)
The primary pharmacological target for N-sulfonyl-amino acids is Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway. Under euglycemic conditions, glucose is metabolized via glycolysis. However, in hyperglycemic states (diabetes), ALR2 converts excess glucose into sorbitol , which accumulates and causes osmotic stress, leading to tissue damage (retinopathy, neuropathy).
Mechanism of Inhibition:
-
Anionic Binding : The alanine carboxylate group (
) functions as an "anionic head," anchoring the molecule into the Anion Binding Pocket of the ALR2 active site. It interacts electrostatically with Tyr48 , His110 , and Trp111 (catalytic triad). -
Hydrophobic Interaction : The 4-ethoxyphenyl ring inserts into the specific lipophilic specificity pocket (often lined by Leu300 and Trp111). The ethoxy group provides steric bulk that enhances selectivity for ALR2 over the related Aldehyde Reductase (ALR1).
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Transition State Mimicry : The N-methylsulfonyl group acts as a bioisostere for the transition state, locking the nitrogen atom in a non-nucleophilic geometry and forming hydrogen bonds with the backbone amide of the enzyme.
Signaling Pathway Visualization (Graphviz)
The following diagram illustrates the intervention of N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine in the Polyol Pathway.
Figure 1: Mechanism of Aldose Reductase inhibition by N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine, preventing Sorbitol accumulation.
Chemical Synthesis & Properties[1][2]
Synthesis Protocol
The synthesis follows a convergent route involving N-arylation followed by N-sulfonylation .
Step-by-Step Methodology:
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N-Arylation :
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Reactants : 4-Phenetidine (4-ethoxyaniline) + Ethyl 2-bromopropionate.
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Conditions : Reflux in ethanol with sodium acetate or
for 6-12 hours. -
Product : N-(4-ethoxyphenyl)alanine ethyl ester.
-
-
N-Sulfonylation :
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Reactants : Intermediate from Step 1 + Methanesulfonyl chloride (MsCl).
-
Conditions : Pyridine or
in DCM at 0°C RT. -
Mechanism : Nucleophilic attack of the secondary amine on the sulfonyl sulfur.
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Product : N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine ethyl ester.
-
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Hydrolysis :
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Reagents : LiOH or NaOH in THF/Water.
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Action : Cleavage of the ethyl ester to yield the free carboxylic acid.
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Purification : Recrystallization from Ethanol/Water.
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Physicochemical Profile
| Property | Value | Relevance |
| Formula | Core scaffold | |
| Molecular Weight | 287.33 g/mol | Small molecule, Rule of 5 compliant |
| LogP | ~1.8 - 2.2 | Good membrane permeability |
| pKa (Acid) | ~3.5 - 4.0 | Ionized at physiological pH (COO-) |
| H-Bond Donors | 1 (Carboxyl OH) | Interaction with catalytic triad |
| H-Bond Acceptors | 5 (Sulfonyl O, Ether O, C=O) | Active site anchoring |
Experimental Protocols for Validation
In Vitro Aldose Reductase Assay
To verify the mechanism of action, the following spectrophotometric assay is the industry standard.
Materials:
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Purified Recombinant Human Aldose Reductase (ALR2).
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Substrate: DL-Glyceraldehyde (10 mM).
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Cofactor: NADPH (0.15 mM).
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Buffer: 0.1 M Sodium Phosphate, pH 6.2.
Protocol:
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Preparation : Dissolve N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine in DMSO (stock 10 mM).
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Incubation : Mix 100 µL enzyme solution with 10 µL inhibitor solution (varying concentrations: 0.1 nM - 10 µM) in the cuvette. Incubate for 5 minutes at 30°C.
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Initiation : Add NADPH and DL-Glyceraldehyde to start the reaction.
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Measurement : Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3-5 minutes.
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Calculation : Determine the slope (
). Calculate % Inhibition relative to DMSO control. -
Validation :
values for this class typically range from 10 nM to 500 nM .
Structural Verification (NMR)
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1H NMR (DMSO-d6) :
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1.2-1.4 (t, 3H, Ethoxy
) -
1.5 (d, 3H, Alanine
) -
3.0 (s, 3H, Mesyl
) -
4.0 (q, 2H, Ethoxy
) -
4.8 (q, 1H, Alanine
-CH) - 6.8-7.3 (m, 4H, Aromatic protons)
- 12.5 (br s, 1H, COOH)
-
1.2-1.4 (t, 3H, Ethoxy
Comparative Pharmacology
This compound is distinct from but related to other sulfonamide-based agents.
| Compound Class | Structure Feature | Mechanism | Clinical/Research Use |
| N-Sulfonyl-Amino Acids | Alanine/Glycine backbone | Aldose Reductase Inhibitor | Diabetic Complications (Research) |
| Phenacetin | Acetamide + Phenetidine | COX Inhibition (Weak) | Analgesic (Withdrawn) |
| Sulfonylureas | Sulfonyl + Urea | KATP Channel Blocker | Diabetes (Type 2) Treatment |
| Lactisole | Phenoxy-propionic acid | Sweet Taste Antagonist | Taste Modification |
Note on Taste Modulation : Due to the structural similarity to Lactisole and N-(4-cyanophenyl)-N-(methylsulfonyl)alanine , this compound is highly likely to act as an inhibitor of the T1R2/T1R3 sweet taste receptor , locking the Venus Flytrap Domain (VFT) in an inactive conformation.
References
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Miyamoto, S., et al. (1991). "N-(Arylsulfonyl)amino acid derivatives as novel aldose reductase inhibitors." Journal of Medicinal Chemistry, 34(1), 108-122. Link
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Sigma-Aldrich. "Product Specification: N-(4-Ethoxyphenyl)-n-(methylsulfonyl)alanine (CAS 474006-03-6)." Link
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Suami, T., et al. (1998). "Molecular mechanisms of sweet taste inhibition by phenylalkanoic acids." Journal of Agricultural and Food Chemistry, 46(5), 1687-1692. Link
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PubChem. "Compound Summary: N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine." National Center for Biotechnology Information. Link
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BLDpharm. "Safety Data Sheet & Synthesis: N-(4-Ethoxyphenyl)-N-(methylsulfonyl)alanine." Link
